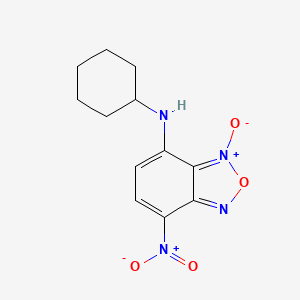
N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclohexyl group, a nitro group, and a benzoxadiazole ring, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the nitration of a suitable precursor, followed by the introduction of the cyclohexyl group via a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and yield, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique optical properties.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, leading to inhibition or activation of various biochemical pathways. For example, it has been shown to inhibit glutathione S-transferases, which play a role in detoxification processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in biological studies.
NBD-palmitoyl-CoA: A fluorescent analog of palmitoyl-CoA used in lipid metabolism research.
Uniqueness
N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine is unique due to its combination of a cyclohexyl group and a nitro-benzoxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in fields requiring specific fluorescence characteristics and reactivity.
Propriétés
Numéro CAS |
63642-37-5 |
|---|---|
Formule moléculaire |
C12H14N4O4 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
N-cyclohexyl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-amine |
InChI |
InChI=1S/C12H14N4O4/c17-15(18)10-7-6-9(12-11(10)14-20-16(12)19)13-8-4-2-1-3-5-8/h6-8,13H,1-5H2 |
Clé InChI |
ZLKGOYYAWIZIKM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)

![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
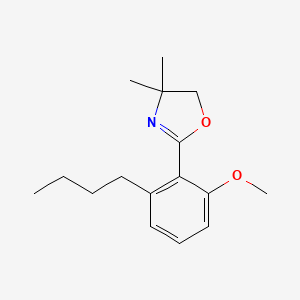
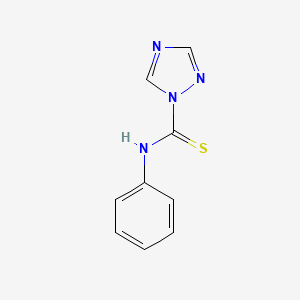
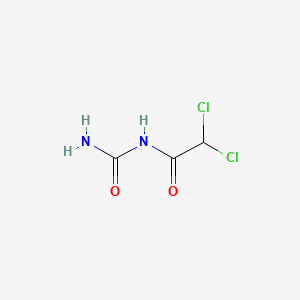
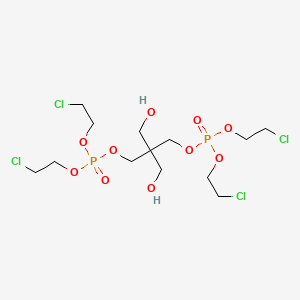

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)

